molecular formula C20H18ClN3OS B6565609 3-chloro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide CAS No. 946223-53-6

3-chloro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide

Cat. No.: B6565609
CAS No.: 946223-53-6
M. Wt: 383.9 g/mol
InChI Key: HMGFPUCCYYAGFW-UHFFFAOYSA-N
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Description

3-chloro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide is a useful research compound. Its molecular formula is C20H18ClN3OS and its molecular weight is 383.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.0859111 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 3-chloro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide is believed to be specific enzymes or receptors involved in cellular signaling pathways. Given the structure, it likely interacts with kinases or other proteins involved in signal transduction, which play crucial roles in cell proliferation, differentiation, and survival .

Mode of Action

This compound interacts with its target proteins by binding to their active sites, thereby inhibiting their activity. The binding may induce conformational changes in the target proteins, leading to altered signaling pathways. This inhibition can prevent the phosphorylation of downstream substrates, effectively blocking the signal transduction that promotes cell growth and survival .

Biochemical Pathways

The affected biochemical pathways include those involved in cell cycle regulation and apoptosis. By inhibiting key signaling proteins, the compound can disrupt the normal progression of the cell cycle, leading to cell cycle arrest. Additionally, it can activate apoptotic pathways, resulting in programmed cell death. These effects are particularly relevant in the context of cancer, where uncontrolled cell proliferation is a hallmark .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is likely absorbed through the gastrointestinal tract when administered orally. The compound’s lipophilicity suggests it can cross cell membranes easily, facilitating its distribution to various tissues. Metabolism primarily occurs in the liver, where it is transformed into active or inactive metabolites. Finally, excretion is mainly through the kidneys .

Result of Action

At the molecular level, the compound’s action results in the inhibition of target protein activity, leading to reduced cell proliferation and increased apoptosis. At the cellular level, this manifests as decreased tumor growth and potentially tumor regression. The overall effect is a reduction in the viability of cancer cells, making it a promising candidate for anticancer therapy .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action. For instance, acidic environments may enhance its stability and efficacy, while extreme temperatures could degrade the compound. Additionally, interactions with other drugs or biomolecules can affect its bioavailability and potency. Understanding these factors is crucial for optimizing its therapeutic use .

Properties

IUPAC Name

3-chloro-N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c1-13-5-7-14(8-6-13)18-17(24-9-10-26-20(24)23-18)12-22-19(25)15-3-2-4-16(21)11-15/h2-8,11H,9-10,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGFPUCCYYAGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)CNC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.